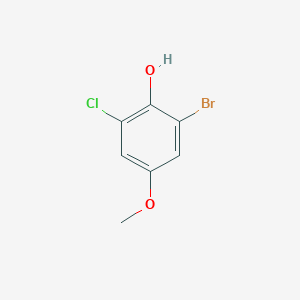
1-(2-Bromo-4-chlorophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromo-4-chlorophenyl)-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Imidazoles can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chlorophenyl)-1H-imidazole has been studied for its various scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as 2-amino-4-chlorobenzyl-1H-imidazole and 2-amino-4-bromobenzyl-1H-imidazole. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer and anti-inflammatory drugs. Additionally, this compound has been studied for its potential use in the treatment of bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is not well understood. It is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, it is thought to act as an antioxidant, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to have anti-bacterial and anti-fungal effects in vitro. It has also been shown to reduce oxidative stress and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Bromo-4-chlorophenyl)-1H-imidazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it can be toxic and should be handled with care.
Direcciones Futuras
1-(2-Bromo-4-chlorophenyl)-1H-imidazole has several potential future directions for research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, it could be studied for its potential use in the treatment of various diseases, such as cancer and bacterial and fungal infections. Additionally, it could be studied for its potential use in the synthesis of new pharmaceuticals. Finally, it could be studied for its potential use in the synthesis of new heterocyclic compounds.
Métodos De Síntesis
1-(2-Bromo-4-chlorophenyl)-1H-imidazole can be synthesized through a variety of methods. One method involves the reaction of 2-bromo-4-chlorobenzaldehyde with 2-amino-1-methyl-1H-imidazole in an aqueous solution of hydrochloric acid. This reaction results in the formation of this compound and water as a byproduct. Another method involves the reaction of 2-bromo-4-chlorobenzaldehyde with ammonium acetate in an aqueous solution of hydrochloric acid. This reaction results in the formation of this compound and ammonium chloride as a byproduct.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromo-4-chlorophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIEMUQSYAHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














